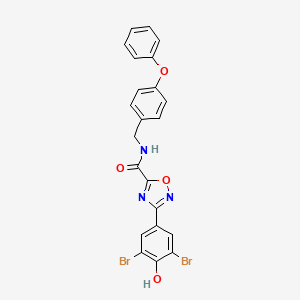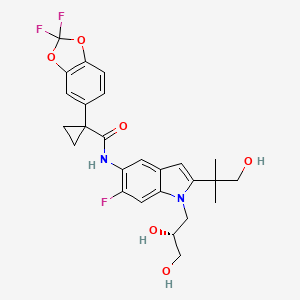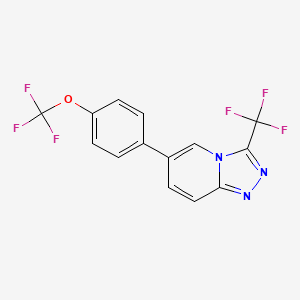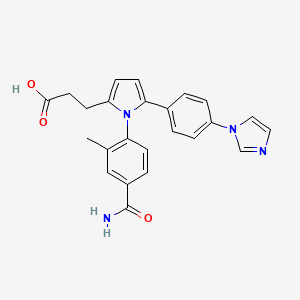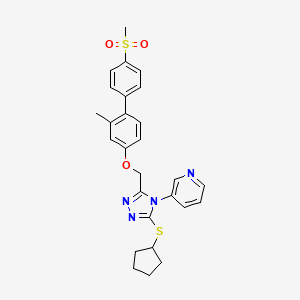
NMS-873
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de NMS-873 implica múltiples pasos, comenzando con la preparación de compuestos intermedios. Uno de los intermedios clave es 3-[3-(Ciclopentylthio)-5-[[[2-metil-4’-(metilsulfonil)[1,1’-bifenil]-4-il]oxi]metil]-4H-1,2,4-triazol-4-il]piridina . Las condiciones de reacción típicamente involucran el uso de solventes orgánicos como dimetilsulfóxido (DMSO) y etanol, con calentamiento suave y tratamiento ultrasónico para lograr concentraciones más altas .
Métodos de producción industrial
El proceso de producción probablemente implique escalar los métodos de síntesis de laboratorio al tiempo que se garantiza la pureza y estabilidad del producto final .
Análisis De Reacciones Químicas
Tipos de reacciones
NMS-873 experimenta varios tipos de reacciones químicas, incluyendo:
Oxidación: El compuesto puede oxidarse bajo condiciones específicas, lo que lleva a la formación de varios productos de oxidación.
Reducción: Las reacciones de reducción pueden modificar los grupos funcionales dentro del compuesto, alterando sus propiedades químicas.
Sustitución: This compound puede participar en reacciones de sustitución, donde un grupo funcional es reemplazado por otro.
Reactivos y condiciones comunes
Los reactivos comunes utilizados en las reacciones que involucran this compound incluyen agentes oxidantes, agentes reductores y varios catalizadores. Las condiciones de reacción a menudo implican temperaturas controladas y solventes específicos para lograr las transformaciones químicas deseadas .
Principales productos formados
Los principales productos formados a partir de las reacciones de this compound dependen de las condiciones de reacción específicas y los reactivos utilizados. Por ejemplo, las reacciones de oxidación pueden producir derivados oxidados, mientras que las reacciones de sustitución pueden producir compuestos con diferentes grupos funcionales .
Aplicaciones Científicas De Investigación
NMS-873 tiene una amplia gama de aplicaciones de investigación científica, que incluyen:
Química: Se utiliza como un compuesto de herramienta para estudiar la inhibición de la actividad ATPasa en varios ensayos bioquímicos.
Biología: Investigado por su papel en la modulación de la homeostasis de proteínas, la autofagia y la división celular.
Medicina: Explorado como un posible agente terapéutico para el tratamiento del cáncer debido a su capacidad de inducir la muerte de células cancerosas al inhibir VCP/p97
Mecanismo De Acción
NMS-873 funciona uniéndose a la interfaz de dos dominios adyacentes dentro de la estructura hexamérica activa de VCP/p97. Esta unión estabiliza el estado unido a ADP, interrumpiendo el ciclo catalítico de VCP/p97. Como resultado, el compuesto induce la acumulación de proteínas poliubiquitinadas y estabiliza las proteínas del ciclo celular como la ciclina E y Mcl-1, lo que lleva al arresto del ciclo celular y la apoptosis en las células cancerosas .
Comparación Con Compuestos Similares
Compuestos similares
Singularidad de NMS-873
This compound es único debido a su alta selectividad y potencia como inhibidor alostérico de VCP/p97. A diferencia de otros inhibidores, this compound no afecta el estado oligomérico de VCP y muestra inhibición selectiva sobre otras AAA ATPasas, HSP90 y quinasas . Esta especificidad hace que this compound sea una herramienta valiosa para estudiar las funciones biológicas de VCP/p97 y sus posibles aplicaciones terapéuticas.
Propiedades
IUPAC Name |
3-[3-cyclopentylsulfanyl-5-[[3-methyl-4-(4-methylsulfonylphenyl)phenoxy]methyl]-1,2,4-triazol-4-yl]pyridine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H28N4O3S2/c1-19-16-22(11-14-25(19)20-9-12-24(13-10-20)36(2,32)33)34-18-26-29-30-27(35-23-7-3-4-8-23)31(26)21-6-5-15-28-17-21/h5-6,9-17,23H,3-4,7-8,18H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJGTUKMAJVCBIS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OCC2=NN=C(N2C3=CN=CC=C3)SC4CCCC4)C5=CC=C(C=C5)S(=O)(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H28N4O3S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
520.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1418013-75-8 |
Source


|
| Record name | 1418013-75-8 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

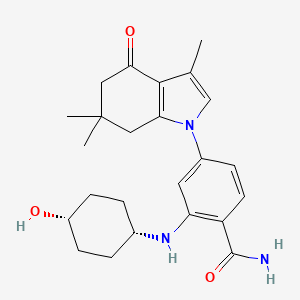
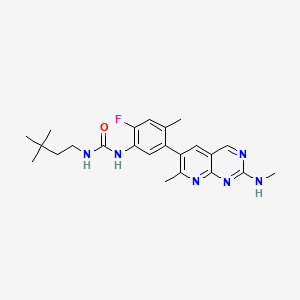
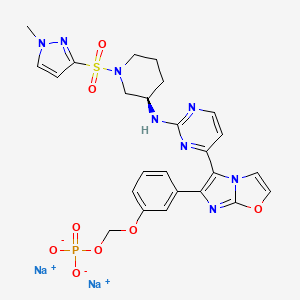

![N-[2-[2-[4-[2-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)ethyl]phenyl]tetrazol-5-yl]-4,5-dimethoxyphenyl]-4-oxochromene-2-carboxamide;methanesulfonic acid](/img/structure/B612220.png)

